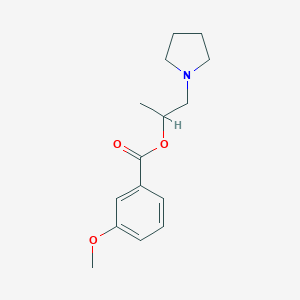

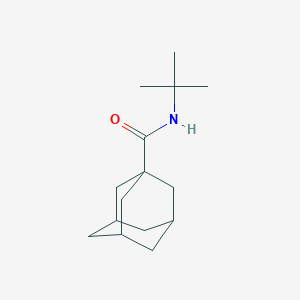

N-tert-butyladamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-butyladamantane-1-carboxamide, also known as memantine, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the 1960s and has been used as a medication for Alzheimer's disease since the 1990s. However, recent studies have shown that memantine has potential applications in scientific research beyond its use as a drug.

作用機序

Memantine binds to the NMDA receptor at a site that is different from the glutamate binding site. It acts as a low-affinity, uncompetitive antagonist that blocks the receptor channel in a voltage-dependent manner. Memantine preferentially blocks excessive NMDA receptor activity that occurs under pathological conditions, such as glutamate excitotoxicity. Memantine does not affect normal synaptic transmission or NMDA receptor-dependent long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.

Biochemical and Physiological Effects

Memantine has been shown to have various biochemical and physiological effects in the brain. It can reduce glutamate-induced oxidative stress, inflammation, and apoptosis, which are common features of neurodegenerative diseases. Memantine can also increase brain-derived neurotrophic factor (BDNF) expression, which promotes neuronal survival and plasticity. Moreover, N-tert-butyladamantane-1-carboxamide can enhance the efficacy of cholinergic neurotransmission, which is impaired in Alzheimer's disease.

実験室実験の利点と制限

Memantine has several advantages for lab experiments. It has low toxicity and can be administered at a wide range of concentrations without affecting normal physiological function. Memantine has good bioavailability and can penetrate the blood-brain barrier, allowing it to reach the brain at therapeutic concentrations. However, N-tert-butyladamantane-1-carboxamide has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized by the liver. Therefore, repeated administration may be required to maintain therapeutic concentrations. Memantine can also interact with other drugs that affect the NMDA receptor, such as ketamine and dextromethorphan.

将来の方向性

There are several future directions for the use of N-tert-butyladamantane-1-carboxamide in scientific research. First, N-tert-butyladamantane-1-carboxamide can be used to investigate the role of NMDA receptors in various neurological disorders. Second, N-tert-butyladamantane-1-carboxamide can be used to explore the molecular mechanisms underlying synaptic plasticity and learning and memory. Third, N-tert-butyladamantane-1-carboxamide can be used to develop novel therapeutic strategies for neurodegenerative diseases and psychiatric disorders. Fourth, N-tert-butyladamantane-1-carboxamide can be used to study the pharmacokinetics and pharmacodynamics of NMDA receptor modulators. Fifth, N-tert-butyladamantane-1-carboxamide can be used to develop new imaging tools for studying NMDA receptor function in vivo.

Conclusion

N-tert-butyladamantane-1-carboxamide, also known as N-tert-butyladamantane-1-carboxamide, is a promising compound for scientific research due to its ability to modulate the activity of NMDA receptors. Memantine has potential applications in investigating the role of NMDA receptors in various neurological processes, exploring the molecular mechanisms underlying synaptic plasticity and learning and memory, developing novel therapeutic strategies for neurodegenerative diseases and psychiatric disorders, studying the pharmacokinetics and pharmacodynamics of NMDA receptor modulators, and developing new imaging tools for studying NMDA receptor function in vivo. Memantine has several advantages for lab experiments, including low toxicity, good bioavailability, and the ability to penetrate the blood-brain barrier. However, N-tert-butyladamantane-1-carboxamide also has some limitations, including a relatively short half-life and the potential for drug interactions. Overall, N-tert-butyladamantane-1-carboxamide is a valuable tool for scientific research and has the potential to advance our understanding of the brain and its function.

合成法

The synthesis of N-tert-butyladamantane-1-carboxamide involves the reaction of tert-butylamine with 1-adamantanecarbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-tert-butyladamantane-1-carboxamide as a white crystalline solid with a melting point of 292-296°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

科学的研究の応用

Memantine has potential applications in scientific research due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. Abnormal activation of NMDA receptors has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Memantine can selectively block excessive NMDA receptor activity without affecting normal physiological function. Therefore, N-tert-butyladamantane-1-carboxamide can be used as a tool to investigate the role of NMDA receptors in various neurological processes.

特性

製品名 |

N-tert-butyladamantane-1-carboxamide |

|---|---|

分子式 |

C15H25NO |

分子量 |

235.36 g/mol |

IUPAC名 |

N-tert-butyladamantane-1-carboxamide |

InChI |

InChI=1S/C15H25NO/c1-14(2,3)16-13(17)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17) |

InChIキー |

CAZCIXGLKLMISO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)C2 |

正規SMILES |

CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)

![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)

![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)

![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)

![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)

![N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B257227.png)

![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)